molecular formula C20H20N4O3S B12499591 3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B12499591
M. Wt: 396.5 g/mol
InChI Key: QDRPEESABGRRDK-UHFFFAOYSA-N
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Description

3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanylacetyl Group: This step involves the reaction of the triazole intermediate with a thiol compound, followed by acetylation using acetic anhydride or acetyl chloride.

    Coupling with Benzoic Acid: The final step involves coupling the sulfanylacetyl-triazole intermediate with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzoic acid moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanylacetyl group may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole: Shares the triazole ring structure but lacks the sulfanylacetyl and benzoic acid groups.

    Sulfanylacetic acid: Contains the sulfanylacetyl group but lacks the triazole and benzoic acid moieties.

    Benzoic acid derivatives: Various compounds with modifications on the benzoic acid ring.

Uniqueness

3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, sulfanylacetyl group, and benzoic acid moiety in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H20N4O3S/c1-3-24-18(14-9-7-13(2)8-10-14)22-23-20(24)28-12-17(25)21-16-6-4-5-15(11-16)19(26)27/h4-11H,3,12H2,1-2H3,(H,21,25)(H,26,27)

InChI Key

QDRPEESABGRRDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)C

Origin of Product

United States

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